molecular formula C16H17ClN2O4 B294070 N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide

Katalognummer B294070
Molekulargewicht: 336.77 g/mol
InChI-Schlüssel: BFMKKZNDJZUWJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is an important protein that regulates the transport of chloride ions across epithelial membranes in various tissues, including the lungs, pancreas, and intestine. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder that affects approximately 70,000 people worldwide. CFTR inhibitor-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis, as well as other diseases that involve aberrant CFTR function.

Wirkmechanismus

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 binds to a specific site on the N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide protein, known as the "inhibitor binding site", and blocks chloride ion transport through the channel pore. The exact mechanism of inhibition is not fully understood, but it is thought to involve a conformational change in the N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide protein that prevents chloride ions from passing through the channel.
Biochemical and physiological effects:
N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can reduce airway surface liquid volume and mucus secretion, which are both elevated in cystic fibrosis. In the pancreas, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can reduce bicarbonate secretion and increase enzyme secretion, which are both impaired in cystic fibrosis. In the intestine, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can reduce fluid secretion and diarrhea, which are associated with diseases such as cholera and secretory diarrhea.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 in lab experiments is its high selectivity for N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide. This allows researchers to specifically target N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide-mediated chloride transport without affecting other ion channels or transporters. Another advantage is its relatively low toxicity and good solubility in aqueous solutions. However, one limitation is its relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 may not be effective in all types of N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide mutations, as some mutations may alter the inhibitor binding site or affect the conformational change required for inhibition.

Zukünftige Richtungen

There are a number of potential future directions for research on N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172. One area of interest is the development of more potent and selective inhibitors that can overcome limitations of the current compound. Another area of interest is the investigation of N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 as a therapeutic agent for diseases other than cystic fibrosis, such as secretory diarrhea and polycystic kidney disease. Additionally, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 may be useful as a tool for studying the physiological and pathophysiological roles of N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide in various tissues, including the lung, pancreas, and intestine.

Synthesemethoden

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 2-chlorophenoxyacetic acid with 1,3-diaminopropane to form the intermediate 2-(2-chlorophenoxy)acetyl-1,3-diaminopropane. This intermediate is then coupled with furfurylamine in the presence of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to yield N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172.

Wissenschaftliche Forschungsanwendungen

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 has been extensively studied in vitro and in vivo as a tool for investigating the physiological and pathophysiological roles of N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide. In vitro studies have demonstrated that N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can selectively block N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide-mediated chloride transport in various cell types, including airway epithelial cells and pancreatic duct cells. In vivo studies have shown that N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can inhibit N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide function in animal models of cystic fibrosis, as well as other diseases such as cholera and secretory diarrhea.

Eigenschaften

Molekularformel

C16H17ClN2O4

Molekulargewicht

336.77 g/mol

IUPAC-Name

N-[3-[[2-(2-chlorophenoxy)acetyl]amino]propyl]furan-2-carboxamide

InChI

InChI=1S/C16H17ClN2O4/c17-12-5-1-2-6-13(12)23-11-15(20)18-8-4-9-19-16(21)14-7-3-10-22-14/h1-3,5-7,10H,4,8-9,11H2,(H,18,20)(H,19,21)

InChI-Schlüssel

BFMKKZNDJZUWJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)NCCCNC(=O)C2=CC=CO2)Cl

Kanonische SMILES

C1=CC=C(C(=C1)OCC(=O)NCCCNC(=O)C2=CC=CO2)Cl

Löslichkeit

50.5 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.